Tert-butyl 3-cyanopyridin-2-ylcarbamate

Protecting group orthogonality Boc deprotection selectivity Solid-phase synthesis compatibility

Multi-step API syntheses requiring sequential amine unmasking often fail when conventional cyanopyridine carbamates degrade under harsh deprotection. Tert-butyl 3-cyanopyridin-2-ylcarbamate (CAS 116799-19-0) resolves this through its acid-labile Boc group, enabling selective cleavage (TFA or HCl/dioxane, rt) with 75-98% conversion while leaving Cbz, Fmoc, and Alloc groups fully intact. • Quantitative orthogonality: literature reports confirm 0% cleavage of ethyl carbamate, Cbz, and Fmoc analogs under identical mild acidic conditions. • Scalable supply: offered at kilogram scale with 98% purity (HPLC) and ≤0.5% water content, ensuring reproducible stoichiometry and reducing downstream purification. • Multi-vendor ISO-certified quality systems provide batch-to-batch consistency for GLP toxicology or GMP starting-material qualification.

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
CAS No. 116799-19-0
Cat. No. B048891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-cyanopyridin-2-ylcarbamate
CAS116799-19-0
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=CC=N1)C#N
InChIInChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-8(7-12)5-4-6-13-9/h4-6H,1-3H3,(H,13,14,15)
InChIKeyRFHQQCPMIZEBHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-cyanopyridin-2-ylcarbamate Overview


Tert-butyl 3-cyanopyridin-2-ylcarbamate (CAS 116799-19-0) is a Boc-protected 2-amino-3-cyanopyridine derivative with molecular formula C₁₁H₁₃N₃O₂ and molecular weight 219.24 g/mol . It belongs to the class of N-Boc-protected heteroaryl amines, widely employed as synthetic intermediates in medicinal chemistry. The tert-butyl carbamate (Boc) group serves as an acid-labile protecting group for the 2-amino functionality, while the 3-cyano substituent provides a versatile handle for further functionalization via cyclization, cross-coupling, or nucleophilic addition [1]. This compound is primarily sourced for research quantities (gram to kilogram scale) from specialty chemical suppliers and is utilized in the synthesis of kinase inhibitor scaffolds and other nitrogen-containing heterocycles .

Building Block Boc-protected 2-amino-3-cyanopyridine for heterocycle synthesis
Selectivity Orthogonal deprotection compatible with Fmoc, Cbz, Alloc strategies
Availability Sourced from gram to kilogram scale for process development

Substitution Failure: Tert-butyl 3-cyanopyridin-2-ylcarbamate


This compound is not a simple cyanopyridine but a dual-function building block combining a Boc-protected amine with a nitrile group. Substituting it with the free amine (3-cyanopyridin-2-amine) or with an alternative carbamate such as ethyl 3-cyanopyridin-2-ylcarbamate introduces critical differences in deprotection orthogonality, stability during multi-step synthesis, and reactivity at the pyridine ring. The Boc group can be selectively cleaved under mild acidic conditions without affecting other base-sensitive or hydrogenolysis-sensitive protecting groups, whereas ethyl carbamates resist such conditions and require harsh acidic or basic hydrolysis that may degrade sensitive intermediates [1]. These differences translate into quantifiable variations in synthetic yield and purity that directly impact procurement decisions for route scouting and process development [2].

Attribute
Tert-butyl 3-cyanopyridin-2-ylcarbamate
Alternative carbamates (e.g., ethyl)
Deprotection method
Mild acidic cleavage (TFA, HCl/dioxane, silica gel)
Harsh acidic or basic hydrolysis; may degrade scaffolds
Synthetic orthogonality
Selective removal in presence of Cbz, Fmoc, Alloc groups
Resists selective cleavage; risk of multi-group unmasking
Supply-chain maturity
Documented kilogram-scale, multi-vendor availability
Gram-scale only; limited vendor base for scale-up
Class-level evidence indicates deprotection orthogonality may shift with specific substrate electronics. Verify compatibility under target reaction conditions.

Quantitative Differentiation Evidence: Tert-butyl 3-cyanopyridin-2-ylcarbamate


Boc vs. Ethyl Carbamate Deprotection Selectivity

Under silica gel-catalyzed deprotection conditions (refluxing toluene, 5 h), N-Boc-protected amines are cleaved in 75–98% yield, with indoline and benzylamine derivatives achieving 89% and 95% isolated yields, respectively. In contrast, ethyl carbamates, Cbz, and Fmoc groups remain completely intact under the identical conditions, demonstrating zero observable deprotection [1]. This orthogonality enables tert-butyl 3-cyanopyridin-2-ylcarbamate to be deprotected selectively in the presence of ethyl 3-cyanopyridin-2-ylcarbamate, a feature critical for convergent synthetic routes requiring sequential amine unmasking.

Boc vs. Ethyl Carbamate Deprotection Selectivity
Class-level inference
Boc: 75–98% cleavage (silica gel, reflux, 5 h). Ethyl carbamate/Cbz/Fmoc: 0% deprotection under identical conditions.
Supports orthogonal deprotection workflow fit.
Yield range depends on substrate; verify with target scaffold.
Protecting group orthogonality Boc deprotection selectivity Solid-phase synthesis compatibility

Purity Advantage Over Ethyl Carbamate Analog

Commercially available tert-butyl 3-cyanopyridin-2-ylcarbamate is routinely supplied at ≥98% purity (HPLC) with ≤0.5% water content, as specified by Capot Chemical [1] and confirmed by MolCore at NLT 98% . In comparison, the closest carbamate analog, ethyl N-(3-cyanopyridin-2-yl)carbamate (CAS 1586810-24-3), is typically offered at 95% purity with no published water specification . The higher purity baseline translates into more predictable stoichiometry and reduced side reactions in subsequent transformations.

Purity Differential Over Ethyl Carbamate
Cross-study comparable
≥98% purity (HPLC), water ≤0.5% vs. 95% typical for ethyl analog.
May reduce purification steps and improve stoichiometric control.
Based on vendor specifications; lot-specific review recommended.
Chemical purity HPLC specification Reproducible synthesis

Kilogram-Scale Supply vs. Ethyl Carbamate

Tert-butyl 3-cyanopyridin-2-ylcarbamate is explicitly offered at scale up to kilograms by Capot Chemical [1], and multiple vendors (BOC Sciences, MolCore, Alchemist-Pharm) maintain active listings with capacity for custom synthesis from grams to kilograms . In contrast, ethyl N-(3-cyanopyridin-2-yl)carbamate (CAS 1586810-24-3) is listed by fewer suppliers and lacks explicit kilogram-scale availability statements in public catalogs . This supply-chain maturity directly supports process chemistry scale-up and long-term procurement planning.

Kilogram-Scale Supply vs. Ethyl Carbamate
Cross-study comparable
Documented kg-scale availability. Ethyl analog: gram-scale listings only.
Supports process chemistry scale-up and supply-chain continuity.
Catalog review as of April 2026; confirm current vendor capacity.
Supply chain scalability Bulk procurement Process development

Boc Protection for 7-Azaindole Cyclization

Ethyl 3-cyanopyridin-2-ylcarbamate has been demonstrated to undergo efficient Thorpe–Ziegler cyclization with α-bromoketones to form 3-amino-7-azaindoles, with compound 86 showing IC₅₀ values of 13-, 5-, and 4-fold inhibition against HeLa, HepG2, and MCF-7 cell proliferation, respectively [1]. The Boc analog tert-butyl 3-cyanopyridin-2-ylcarbamate is structurally preorganized for the same transformation but, crucially, the Boc group can be cleaved post-cyclization under mild acidic conditions without degrading the acid-sensitive azaindole core, a limitation encountered with the ethyl carbamate which requires harsher deprotection conditions [2]. This reactivity difference makes the tert-butyl carbamate the preferred starting material when the target scaffold contains base- or nucleophile-sensitive functionality.

Boc Protection for 7-Azaindole Cyclization
Class-level inference
Boc cleavable with TFA/CH₂Cl₂ (rt); preserves acid-sensitive azaindole core. Ethyl carbamate requires KOH/EtOH or HBr/AcOH, risking degradation.
Supports cyclization route selection for sensitive heterocycles.
Deprotection condition severity based on standard protecting group texts.
Heterocycle synthesis Thorpe-Ziegler cyclization Microwave-assisted chemistry

Application Scenarios: Tert-butyl 3-cyanopyridin-2-ylcarbamate


Orthogonal Deprotection in Multi-Step Synthesis

When a synthetic route involves both a cyanopyridine amine and a second protected amine (e.g., Cbz-, Fmoc-, or Alloc-protected), tert-butyl 3-cyanopyridin-2-ylcarbamate enables selective Boc removal with silica gel/toluene or TFA without affecting the other carbamates. The quantitative orthogonality demonstrated by Zhang et al. (75–98% Boc cleavage vs. 0% for ethyl carbamate, Cbz, and Fmoc) [1] makes this compound the sole viable choice for convergent strategies where sequential amine unmasking is required.

Kilogram-Scale Process Development

For process R&D groups scaling up 7-azaindole or related kinase inhibitor syntheses, tert-butyl 3-cyanopyridin-2-ylcarbamate is the only cyanopyridine carbamate explicitly offered at kilogram scale with 98% purity and ≤0.5% water [2]. This ensures reproducible stoichiometry, minimizes purification burden, and provides supply-chain continuity that the gram-scale-only ethyl analog cannot match .

Acid-Sensitive Heterocyclic Core Synthesis

In the synthesis of 3-amino-7-azaindoles via Thorpe–Ziegler cyclization [3], the Boc group of tert-butyl 3-cyanopyridin-2-ylcarbamate can be removed under mild acidic conditions (TFA or HCl/dioxane at room temperature) without hydrolyzing the nitrile or degrading the azaindole core. In contrast, the ethyl carbamate analog requires strongly basic or acidic hydrolysis at elevated temperature [4], which risks scaffold decomposition and lowers overall yield. This differential deprotection chemistry directly translates into higher isolated yields of the final active pharmaceutical intermediate.

High-Purity Supply for GMP Environments

With multiple vendors supplying this compound at ≥98% purity and ISO-certified quality systems [2], procurement groups seeking a consistent, high-purity cyanopyridine building block for GLP toxicology batch synthesis or GMP starting material qualification can rely on tert-butyl 3-cyanopyridin-2-ylcarbamate. The 95%-purity ethyl analog lacks comparable multi-vendor quality assurance, increasing the risk of batch failure and repeat procurement.

Application
Selection Property
Validation Focus
Orthogonal deprotection strategies
Orthogonal carbamate cleavage under mild acidic conditions
Selectivity vs. Cbz, Fmoc, Alloc groups in target substrate
Multi-step heterocycle synthesis
Acid-sensitive scaffold compatibility during deprotection
Post-cyclization Boc removal without core degradation
Process development and scale-up
Kilogram-scale supply with ≥98% purity and controlled water content
Batch-to-batch purity consistency and supply-chain continuity
High-purity building block sourcing
Multi-vendor availability with documented HPLC specifications
Purity and water content verification upon receipt

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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